[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone
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Overview
Description
“[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, and a diazepane ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines (TFMP) as key structural motifs . The TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of this compound is C20H12Cl2F6N4O2, and its molecular weight is 525.23 g/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For instance, one of the intermediates in its synthesis could be formed by a Pd-catalyzed coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine (TFMP), a key structural motif in this compound, is known for its distinctive physical-chemical properties, which are thought to be due to the combination of the unique properties of the fluorine atom and the pyridine moiety .
Scientific Research Applications
- Dual Targeting : Effective antibacterial agents should simultaneously target both AcpS-PPTase and Sfp-PPTase enzymes .
- Derivatives : Among different derivatives, compounds 1a and 1b exhibit good antimicrobial potential .
- Crop Protection Industry : Over 50% of pesticides launched in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group .
Agrochemicals and Crop Protection
Bacterial Phosphopantetheinyl Transferase Inhibition
Antimicrobial Potential
Functional Materials
Pharmaceutical and Veterinary Applications
Pyrimidin-4-amine Derivatives
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone interacts with its target, the PPTases, by inhibiting their function . This inhibition is achieved at submicromolar levels, and the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the function of PPTases .
Pharmacokinetics
The pharmacokinetic profile of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone includes in vitro absorption, distribution, metabolism, and excretion . The compound also demonstrates high oral bioavailability and low to moderate clearance in preclinical species .
Result of Action
The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of PPTases .
Action Environment
The action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound .
properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N4O/c18-11-2-3-13(20)25-14(11)16(28)27-5-1-4-26(6-7-27)15-12(19)8-10(9-24-15)17(21,22)23/h2-3,8-9H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNCXYNCRQLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-4-(3,6-dichloropyridine-2-carbonyl)-1,4-diazepane |
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